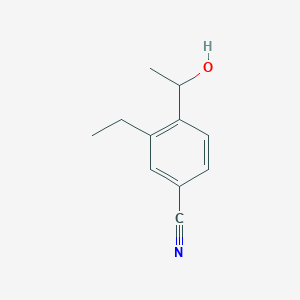

3-Ethyl-4-(1-hydroxyethyl)benzonitrile

Beschreibung

3-Ethyl-4-(1-hydroxyethyl)benzonitrile is a substituted benzonitrile derivative featuring an ethyl group at the benzene ring’s position 3 and a 1-hydroxyethyl (-CH(OH)CH₃) group at position 4.

Eigenschaften

Molekularformel |

C11H13NO |

|---|---|

Molekulargewicht |

175.23 g/mol |

IUPAC-Name |

3-ethyl-4-(1-hydroxyethyl)benzonitrile |

InChI |

InChI=1S/C11H13NO/c1-3-10-6-9(7-12)4-5-11(10)8(2)13/h4-6,8,13H,3H2,1-2H3 |

InChI-Schlüssel |

PQYHWCQMODJHEO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=CC(=C1)C#N)C(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This process typically requires acidic conditions and elevated temperatures .

Industrial Production Methods: Industrial production of benzonitrile derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of ionic liquids as co-solvents and catalysts has been explored to facilitate the synthesis of benzonitrile compounds, offering a greener and more sustainable approach .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The ethyl and hydroxyethyl groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed:

Oxidation: Formation of 3-ethyl-4-(1-oxoethyl)benzonitrile.

Reduction: Formation of 3-ethyl-4-(1-aminoethyl)benzonitrile.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-4-(1-hydroxyethyl)benzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3-Ethyl-4-(1-hydroxyethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyethyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and synthetic differences between 3-Ethyl-4-(1-hydroxyethyl)benzonitrile and related compounds:

Key Observations:

- Substituent Effects: The 1-hydroxyethyl group in the target compound introduces steric bulk and hydrogen-bonding capability compared to simpler analogs like 3-Ethyl-4-hydroxy-5-Methylbenzonitrile. This may enhance solubility in polar solvents but reduce thermal stability relative to non-hydroxylated derivatives.

- Molecular Weight: The target compound’s higher molecular weight (175.22 vs.

Nonlinear Optical Properties

The oxazole derivative, 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile, exhibits a high βHRS value (45 × 10⁻³⁰ cm⁴·statvolt⁻¹) due to its extended π-conjugated system . However, the ethyl group could stabilize the aromatic ring, offering a balance between electron donation and steric hindrance.

Stability and Volatility

Benzonitrile’s low boiling point (191°C) correlates with reliable aging profiles in analytical studies, whereas high-BP compounds like pyrene (393°C) show poor reproducibility . The target compound’s predicted higher BP (due to substituents) may reduce volatility, enhancing stability in storage but complicating purification via distillation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.